

# Enaminomycin C: A Technical Overview of its Physicochemical Properties

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## Compound of Interest

Compound Name: *Enaminomycin C*

Cat. No.: B15566479

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## Introduction

**Enaminomycin C** is a naturally occurring antibiotic belonging to the enaminomycin family, a group of epoxy quinone compounds produced by the bacterium *Streptomyces baarnensis*. First identified in the late 1970s, **Enaminomycin C**, along with its structural analogs Enaminomycin A and B, has been a subject of interest due to its unique chemical architecture. This technical guide provides a comprehensive overview of the physicochemical properties of **Enaminomycin C**, drawing from available scientific literature. While Enaminomycin A is the most potent of the group, a thorough understanding of the properties of **Enaminomycin C** is valuable for comparative studies and potential derivatization efforts in drug discovery.

## Core Physicochemical Properties

A summary of the known physicochemical properties of **Enaminomycin C** is presented below. It is important to note that detailed quantitative data for some properties are not extensively reported in publicly accessible literature.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	185.13 g/mol	Calculated
Monoisotopic Mass	185.03242 Da	<a href="#">[3]</a>
Chemical Structure	2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1][4]hept-3-ene-3-carboxylic acid	<a href="#">[2]</a>
Appearance	Data not available	
Melting Point	Data not available	
Solubility	Data not available	
Biological Activity	Weakly active against Gram-positive and Gram-negative bacteria.	<a href="#">[1]</a>

## Spectral Data

Detailed spectral data with peak assignments for **Enaminomycin C** are not readily available in the literature. However, based on its structural features as an epoxy quinone, a primary amine, and a carboxylic acid, the expected spectral characteristics are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the bicyclic ring system, including those of the epoxide, the vinyl proton, and the protons adjacent to the hydroxyl and amino groups. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl, carboxyl, and epoxy groups.
- <sup>13</sup>C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbonyl and carboxyl carbons would appear at the downfield region (typically >160 ppm). The carbons of the epoxide and the double bond would also have characteristic chemical shifts.

## Infrared (IR) Spectroscopy

The IR spectrum of **Enaminomycin C** is expected to exhibit characteristic absorption bands for its functional groups:

- O-H stretch: A broad band in the region of 3500-3200  $\text{cm}^{-1}$  for the hydroxyl group.
- N-H stretch: One or two sharp bands in the region of 3400-3250  $\text{cm}^{-1}$  for the primary amine.
- C=O stretch: Strong absorptions in the region of 1750-1650  $\text{cm}^{-1}$  for the ketone and carboxylic acid carbonyls.
- C=C stretch: An absorption in the region of 1680-1620  $\text{cm}^{-1}$ .
- C-O stretch: Bands in the fingerprint region (1300-1000  $\text{cm}^{-1}$ ) for the ether linkage of the epoxide and the hydroxyl and carboxylic acid groups.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

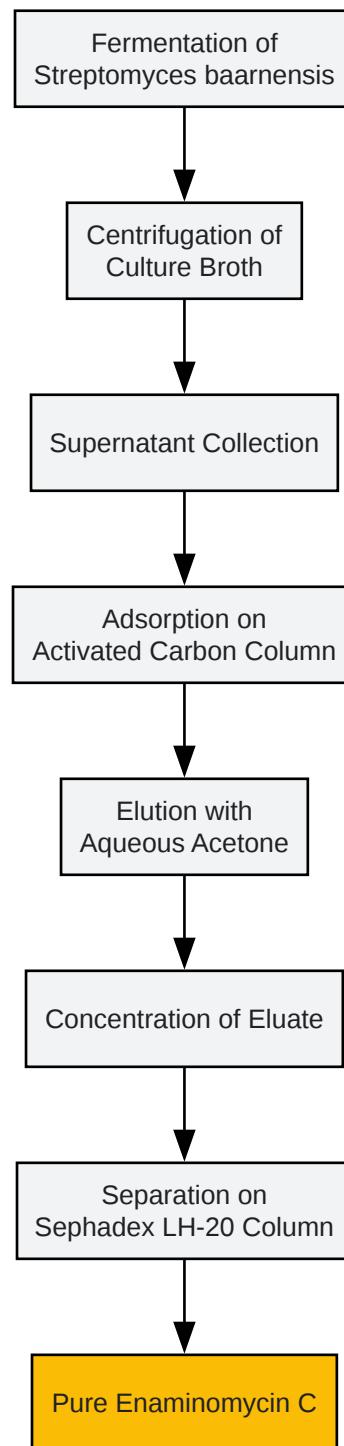
As a quinone derivative, **Enaminomycin C** is expected to show characteristic electronic transitions in the UV-Vis region. Typically, quinones exhibit  $\pi \rightarrow \pi^*$  transitions at shorter wavelengths and  $n \rightarrow \pi^*$  transitions at longer wavelengths. The exact absorption maxima ( $\lambda_{\text{max}}$ ) would be influenced by the various substituents on the quinone ring.

## Experimental Protocols

Detailed, published experimental protocols specifically for the characterization of **Enaminomycin C** are scarce. However, standard methodologies for the analysis of natural products of similar chemical classes can be applied.

## Isolation and Purification of Enaminomycin C

The following is a generalized workflow for the isolation and purification of enaminomycins from *Streptomyces baarnensis* fermentation broth.

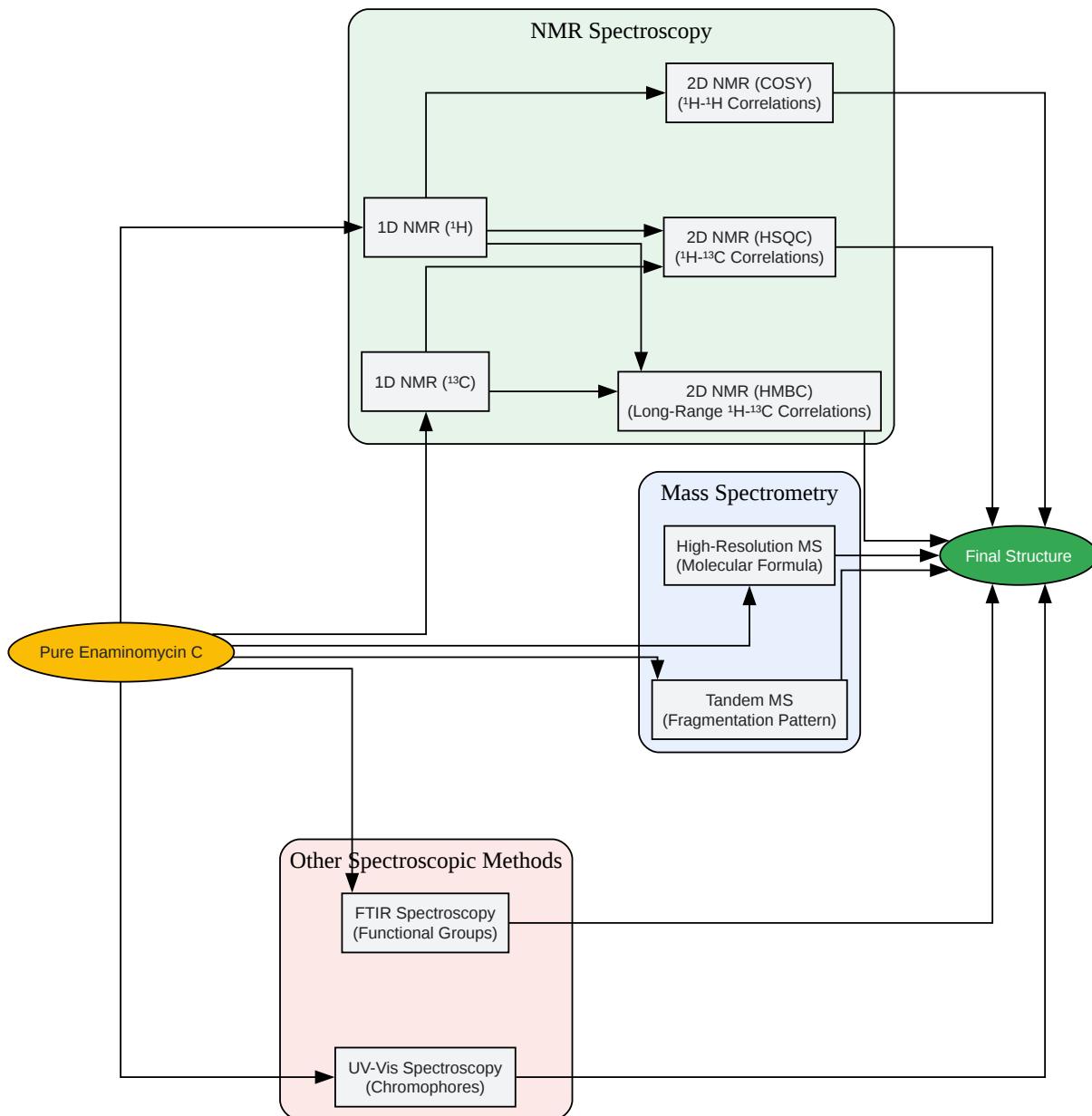


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**Caption:** Generalized workflow for the isolation of **Enaminomycin C**.

## Structural Elucidation Methodologies

A combination of spectroscopic techniques is essential for the complete structural elucidation of **Enaminomycin C**.



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**Caption:** Spectroscopic workflow for structural elucidation.

## Biological Activity and Signaling Pathways

**Enaminomycin C** has been reported to exhibit weak activity against both Gram-positive and Gram-negative bacteria.<sup>[1]</sup> The precise mechanism of action has not been elucidated. However, as a member of the epoxyquinone class of antibiotics, its activity may be related to the reactivity of the epoxide and quinone moieties. These functional groups can potentially interact with biological nucleophiles, such as amino acid residues in enzymes or DNA bases, leading to cellular damage. The broader class of quinone antibiotics is known to inhibit DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV. Further research is needed to determine if **Enaminomycin C** shares a similar mechanism or interacts with other cellular signaling pathways.

## Conclusion

**Enaminomycin C** remains a molecule of interest due to its unique chemical structure. This guide summarizes the currently available physicochemical data. Significant gaps exist in the detailed characterization of its properties, including its melting point, solubility, and comprehensive spectral data. Furthermore, its biological mechanism of action and any involvement in cellular signaling pathways are yet to be fully understood. Further investigation into these areas would be invaluable for the fields of natural product chemistry and antibiotic development.

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## References

- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]

- 3. researchgate.net [researchgate.net]
- 4. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
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